molecular formula C19H19N3O B13934131 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole

5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole

Cat. No.: B13934131
M. Wt: 305.4 g/mol
InChI Key: RELBLAXOJZWXSJ-UHFFFAOYSA-N
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Description

5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction is carried out under reflux conditions, and the product is purified using hexane and water washes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various drug targets, including enzymes and receptors, influencing their activity . The presence of the pyrrolidinyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-1-(3-(1-pyrrolidinyl)phenyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and pyrrolidinyl groups enhances its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

1-[1-(3-pyrrolidin-1-ylphenyl)benzimidazol-5-yl]ethanone

InChI

InChI=1S/C19H19N3O/c1-14(23)15-7-8-19-18(11-15)20-13-22(19)17-6-4-5-16(12-17)21-9-2-3-10-21/h4-8,11-13H,2-3,9-10H2,1H3

InChI Key

RELBLAXOJZWXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)N4CCCC4

Origin of Product

United States

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